17-methyl-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-ol
Overview
Description
17-methyl-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-ol is a complex macroheterocyclic compound. It features a unique structure that includes crown ether and aza-heterocyclic moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 17-methyl-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-ol involves a Petrenko–Kritchenko condensation reaction. This reaction typically involves the condensation of 1,5-bis(2-formylphenoxy)-3-oxapentane, pentan-3-one, and methylammonium acetate in ethanol . The molecule exhibits mirror symmetry and the aza-14-crown-3 ether ring adopts a bowl conformation stabilized by a weak intramolecular C—H O hydrogen bond .
Chemical Reactions Analysis
17-methyl-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for the design of organic sensors and nanosized on-off switches. In biology and medicine, it has shown potential antibacterial and anticancer properties . Additionally, it is used in the design of molecular electronic devices and as active components in environmental chemistry .
Mechanism of Action
The mechanism of action of 17-methyl-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-ol involves its ability to act as a metal-ion receptor and membrane ion-transporting vehicle. The compound’s unique structure allows it to interact with various molecular targets and pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to 17-methyl-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-ol include other macroheterocycles containing crown ether and aza-heterocyclic moieties. These compounds share similar properties but differ in their specific structures and applications. For example, 22,24,25-trimethyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.0~2,7~.0~15,20~]pentacosa-2,4,6,15,17,19-hexaen-23-one is another compound with similar structural features but different applications .
Properties
IUPAC Name |
22-methyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15,17,19-hexaen-23-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-15-19(24)14-18-16-6-2-4-8-20(16)26-12-10-25-11-13-27-21-9-5-3-7-17(21)22(15)23-18/h2-9,15,18-19,22-24H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQORZMWFMJBJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C3=CC=CC=C3OCCOCCOC4=CC=CC=C4C1N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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